Guanabenz hydrochloride

Vue d'ensemble

Description

Guanabenz (chlorhydrate) est un agoniste alpha-2 adrénergique à action centrale principalement utilisé comme antihypertenseur. Il est connu pour sa capacité à réduire la pression artérielle en diminuant le flux sympathique vers le cœur, les reins et la vasculature périphérique . Guanabenz est commercialisé sous le nom de marque Wytensin et est utilisé pour gérer l'hypertension artérielle (hypertension) .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Guanabenz est synthétisé par une série de réactions chimiques impliquant la condensation de la 2,6-dichlorobenzylidène et de l'aminoguanidine. La réaction implique généralement l'utilisation de solvants et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de Production Industrielle : La production industrielle de guanabenz (chlorhydrate) implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le produit final sous forme de sel de chlorhydrate .

Analyse Des Réactions Chimiques

Types de Réactions : Guanabenz subit diverses réactions chimiques, notamment :

Oxydation : Guanabenz peut être oxydé pour former différents métabolites, tels que le 4-hydroxy guanabenz.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du guanabenz, modifiant ainsi ses propriétés pharmacologiques.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de guanabenz, améliorant potentiellement ses effets thérapeutiques.

Réactifs et Conditions Courantes : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les conditions de réaction telles que la température, le pH et le choix du solvant sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés du guanabenz, tels que le 4-hydroxy guanabenz, qui a été étudié pour ses avantages thérapeutiques potentiels .

4. Applications de la Recherche Scientifique

Guanabenz (chlorhydrate) a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'Action

Guanabenz exerce ses effets antihypertenseurs par une stimulation alpha-adrénergique centrale, ce qui entraîne une diminution du flux sympathique vers le cœur, les reins et la vasculature périphérique. Cela conduit à une réduction de la pression artérielle systolique et diastolique et à un léger ralentissement du rythme cardiaque . Guanabenz diminue également la résistance vasculaire périphérique avec l'administration chronique .

Composés Similaires:

Clonidine : Un autre agoniste alpha-2 adrénergique utilisé pour traiter l'hypertension.

Guanfacine : Également un agoniste alpha-2 adrénergique, la guanfacine est utilisée pour traiter l'hypertension et le trouble déficitaire de l'attention avec hyperactivité (TDAH).

Méthyldopa : Un agoniste alpha-2 adrénergique utilisé pour traiter l'hypertension, en particulier chez les femmes enceintes.

Unicité du Guanabenz : Guanabenz est unique en raison de sa liaison spécifique aux récepteurs alpha-2 adrénergiques et de sa capacité à moduler la réponse intégrée au stress. Ses métabolites, tels que le 4-hydroxy guanabenz, présentent également des propriétés pharmacologiques uniques qui sont explorées pour des applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Antihypertensive Effects

Guanabenz is primarily prescribed for managing high blood pressure. It works by stimulating alpha-2 adrenergic receptors in the central nervous system, leading to decreased sympathetic outflow and relaxation of blood vessels, which lowers blood pressure. Clinical studies indicate that guanabenz is effective in reducing blood pressure in patients with mild to moderate hypertension, comparable to other medications like clonidine and methyldopa .

Key Pharmacodynamic Properties:

- Mechanism of Action: Central alpha-2 adrenergic receptor agonism.

- Bioavailability: Approximately 75% absorbed from the gastrointestinal tract.

- Half-life: Approximately 6 hours .

- Common Side Effects: Drowsiness, dry mouth, dizziness .

Obesity Management

Recent studies have indicated that guanabenz may have applications in obesity treatment due to its anorectic properties. Research involving its metabolite, 4-hydroxy guanabenz hydrochloride (4-OH-Guanabenz), demonstrated significant weight reduction in diet-induced obese rats. The compound acts as a partial agonist at the alpha-2A adrenergic receptor and shows potential for improving metabolic parameters like glucose and triglyceride levels .

Study Findings:

- Weight Reduction: Approximately 14.8% decrease in body weight observed.

- Metabolic Effects: Significant reductions in plasma glucose and triglyceride levels were noted .

Veterinary Medicine

Guanabenz has been evaluated for its sedative and analgesic properties in horses. A preliminary study compared its effects with clonidine and other sedatives. Results indicated that guanabenz effectively produced sedation without compromising the horse's ability to stand or walk. The sedative effects were rapid and could be reversed with an alpha-2 antagonist, yohimbine .

Clinical Observations:

- Dosage: Effective sedation achieved at 0.2 mg/kg.

- Sedation Metrics: Marked head droop and reduced locomotor activity were quantified .

Antimicrobial Activity

Guanabenz acetate has shown promise as an anti-biofilm agent against Escherichia coli. In a screening of FDA-approved non-antibiotic agents, guanabenz was identified for its ability to inhibit biofilm formation, which is crucial in managing chronic infections associated with bacterial resistance .

Research Highlights:

- Biofilm Inhibition: Guanabenz acetate effectively inhibited curli amyloid protein production.

- Potential Applications: Could serve as a therapeutic alternative for biofilm-associated infections .

Summary of Applications

Mécanisme D'action

Guanabenz exerts its antihypertensive effects through central alpha-adrenergic stimulation, which results in decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature. This leads to a reduction in systolic and diastolic blood pressure and a slight slowing of the pulse rate . Guanabenz also decreases peripheral vascular resistance with chronic administration .

Comparaison Avec Des Composés Similaires

Clonidine: Another alpha-2 adrenergic agonist used to treat hypertension.

Guanfacine: Also an alpha-2 adrenergic agonist, guanfacine is used to treat hypertension and attention deficit hyperactivity disorder (ADHD).

Methyldopa: An alpha-2 adrenergic agonist used to treat hypertension, particularly in pregnant women.

Uniqueness of Guanabenz: Guanabenz is unique due to its specific binding affinity for alpha-2 adrenergic receptors and its ability to modulate the integrated stress response. Its metabolites, such as 4-hydroxy guanabenz, also exhibit unique pharmacological properties that are being explored for potential therapeutic applications .

Activité Biologique

Guanabenz hydrochloride, primarily known as an antihypertensive agent, has garnered attention for its diverse biological activities beyond blood pressure regulation. This article delves into the compound's pharmacological effects, particularly its implications in obesity management, cancer therapy, and antimicrobial properties. The following sections summarize key findings from various studies, supported by data tables and case studies.

Guanabenz acts primarily as an alpha-2 adrenergic receptor agonist , which leads to a decrease in sympathetic outflow from the central nervous system. This mechanism is crucial for its antihypertensive effects, but recent research has revealed additional pathways that contribute to its biological activity.

Effects on Obesity and Metabolism

Recent studies have shown that guanabenz can significantly influence metabolic parameters, particularly in models of diet-induced obesity.

Key Findings:

- Weight Reduction : Guanabenz has been shown to reduce body weight in obese rats by approximately 14.8% after administration at a dose of 5 mg/kg body weight (b.w.) .

- Gastric Emptying : At a dose of 5 mg/kg b.w., guanabenz inhibited gastric emptying by about 80%, suggesting potential applications in appetite regulation .

- Metabolic Improvements : Treatment with guanabenz resulted in significant decreases in plasma glucose and triglyceride levels, indicating beneficial effects on metabolic syndrome parameters .

Data Table: Effects of Guanabenz on Metabolic Parameters

| Parameter | Control Group | Guanabenz (2 mg/kg) | Guanabenz (5 mg/kg) |

|---|---|---|---|

| Body Weight Change (%) | 0% | -7.5% | -14.8% |

| Plasma Glucose (mg/dL) | 150 | 135 | 120 |

| Plasma Triglycerides (mg/dL) | 200 | 180 | 150 |

Anticancer Properties

Guanabenz has also been investigated for its potential in enhancing cancer therapies, particularly in glioblastoma treatment.

Case Study:

A study demonstrated that guanabenz sensitizes glioblastoma cells to sunitinib by inhibiting GADD34-induced protective autophagy. In xenograft models, the combination therapy showed improved efficacy compared to sunitinib alone, suggesting a novel approach for treating resistant glioblastoma .

Antimicrobial Activity

Recent research indicates that guanabenz acetate exhibits antimicrobial properties, particularly against biofilm-forming bacteria such as Escherichia coli.

Key Findings:

- Guanabenz acetate was identified as a potent inhibitor of biofilm formation by E. coli, disrupting the production of curli and cellulose, which are critical components of bacterial biofilms .

- This property suggests potential therapeutic applications in treating chronic infections associated with biofilms.

Pharmacokinetics and Safety Profile

Guanabenz is well absorbed when administered orally, with peak plasma concentrations occurring between two to five hours post-administration. The average elimination half-life is approximately six hours . Common side effects include dizziness, drowsiness, and dry mouth, which are consistent with its central nervous system activity .

Propriétés

Numéro CAS |

23113-43-1 |

|---|---|

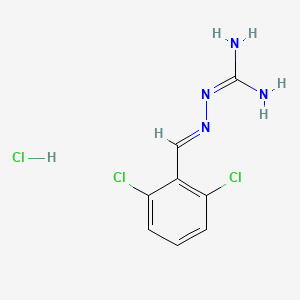

Formule moléculaire |

C8H9Cl3N4 |

Poids moléculaire |

267.5 g/mol |

Nom IUPAC |

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride |

InChI |

InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4-; |

Clé InChI |

UNWWUUPHJRAOMZ-REVZYDSWSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl |

SMILES isomérique |

C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl.Cl |

SMILES canonique |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl |

Apparence |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

23113-43-1 |

Synonymes |

2-[(2,6-dichlorophenyl)methylene]-hydrazinecarboximidamide, monohydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.